molecular formula C16H24N2O7S B3943983 1-(ethylsulfonyl)-4-(3-methoxybenzyl)piperazine oxalate

1-(ethylsulfonyl)-4-(3-methoxybenzyl)piperazine oxalate

Cat. No. B3943983
M. Wt: 388.4 g/mol
InChI Key: FTKCJLCTRQGCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-4-(3-methoxybenzyl)piperazine oxalate, also known as ESBP, is a small molecule compound that has gained significant attention in the scientific community for its potential therapeutic applications. ESBP is a piperazine derivative that has been synthesized through a complex chemical process. The compound has shown promise in treating various diseases, including cancer, neurological disorders, and inflammation.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-4-(3-methoxybenzyl)piperazine oxalate is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell growth and proliferation. Additionally, this compound has been shown to activate the protein kinase A (PKA) pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to reduce inflammation in animal models, which may be related to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-(ethylsulfonyl)-4-(3-methoxybenzyl)piperazine oxalate has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. The compound is relatively new, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several potential future directions for research on 1-(ethylsulfonyl)-4-(3-methoxybenzyl)piperazine oxalate. One area of research could focus on the compound's potential therapeutic applications in cancer treatment. Additionally, further research could be conducted to better understand the compound's mechanism of action and its effects on various signaling pathways in the body. Finally, future research could focus on developing new derivatives of this compound that may have improved therapeutic properties.

Scientific Research Applications

1-(ethylsulfonyl)-4-(3-methoxybenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. The compound has been shown to have anticancer properties, particularly in breast cancer cells. This compound has also shown promise in treating neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

1-ethylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S.C2H2O4/c1-3-20(17,18)16-9-7-15(8-10-16)12-13-5-4-6-14(11-13)19-2;3-1(4)2(5)6/h4-6,11H,3,7-10,12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKCJLCTRQGCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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